Sucrose tetrastearate

Emulsion formulation HLB engineering Non-ionic surfactant selection

Sucrose tetrastearate (CAS 66844-27-7) is a chemically defined, fully esterified sucrose polyester in which four hydroxyl groups of the sucrose backbone are substituted with stearic acid (C18:0) chains. It belongs to the non-ionic sucrose fatty acid ester surfactant class and anchors the extreme lipophilic end of the HLB spectrum at approximately 1, corresponding to a monoester content of ≤1%.

Molecular Formula C84H158O15
Molecular Weight 1408.1 g/mol
CAS No. 66844-27-7
Cat. No. B12672047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose tetrastearate
CAS66844-27-7
Molecular FormulaC84H158O15
Molecular Weight1408.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC)O
InChIInChI=1S/C84H158O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-74(85)93-69-72-78(89)81(97-77(88)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)80(91)83(96-72)99-84(71-95-76(87)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)82(92)79(90)73(98-84)70-94-75(86)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h72-73,78-83,89-92H,5-71H2,1-4H3/t72-,73-,78-,79-,80-,81+,82+,83-,84+/m1/s1
InChIKeyKABSAPOGVFEEKK-CPNOTHRPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose Tetrastearate (CAS 66844-27-7) Procurement Guide: A Fully Esterified Lipophilic Sucrose Ester with HLB ~1


Sucrose tetrastearate (CAS 66844-27-7) is a chemically defined, fully esterified sucrose polyester in which four hydroxyl groups of the sucrose backbone are substituted with stearic acid (C18:0) chains. It belongs to the non-ionic sucrose fatty acid ester surfactant class and anchors the extreme lipophilic end of the HLB spectrum at approximately 1, corresponding to a monoester content of ≤1% [1]. Commercial grades designated S-170 (RYOTO™ Sugar Ester series) are predominantly composed of tetra-, penta-, hexa-, and hepta-esters [2]. With a molecular formula of C₈₄H₁₅₈O₁₅ and a molecular weight of approximately 1408.1 g/mol, sucrose tetrastearate exhibits negligible water solubility (estimated 7.6 × 10⁻²⁹ mg/L at 25 °C) and functions exclusively as a lipophilic phase modifier, fat-crystallization regulator, and water-in-oil (W/O) emulsion stabilizer in food, cosmetic, and pharmaceutical formulations [3].

Sucrose Tetrastearate (CAS 66844-27-7): Why Sucrose Ester HLB Grades Are Not Interchangeable


Sucrose fatty acid esters are not a single functional ingredient but a continuum of materials whose performance is governed by esterification degree. The commercial RYOTO™ series illustrates this: S-170 (HLB 1, 1% monoester) functions as a lipophilic crystallization promoter, whereas S-1670 (HLB 16, 75% monoester) behaves as a hydrophilic oil-in-water emulsifier [1]. These differences are not subtle — emulsion droplet size varies by nearly twofold (0.674 µm vs. 0.374 µm), zeta potential shifts by over 48 mV, and intestinal free fatty acid release rates differ by orders of magnitude across the HLB range [2]. A formulator attempting to substitute sucrose tetrastearate with a higher-HLB sucrose ester will invert emulsion type, lose fat-crystallization control, and fundamentally alter gastrointestinal digestion kinetics. The quantitative evidence below establishes the dimensions along which sucrose tetrastearate differs from its nearest in-class analogs.

Sucrose Tetrastearate (CAS 66844-27-7): Quantitative Head-to-Head Differentiation Evidence for Scientific Procurement


HLB and Emulsion-Type Specificity: Sucrose Tetrastearate vs. Mono-, Di-, and Triester Analogs

Sucrose tetrastearate anchors the extreme low-HLB end of the sucrose stearate series. The commercial tetraester-rich grade S-170 exhibits an HLB value of 1 with a monoester content of 1%, compared to S-270 (HLB 2, 10% monoester), S-570 (HLB 5, 30% monoester), S-770 (HLB 7, 40% monoester), S-970 (HLB 9, 50% monoester), S-1170 (HLB 11, 55% monoester), S-1570 (HLB 15, 70% monoester), and S-1670 (HLB 16, 75% monoester) [1]. This HLB of ~1 renders sucrose tetrastearate suitable exclusively for water-in-oil (W/O) emulsification and oil-phase modification, whereas grades with HLB >8 function as oil-in-water (O/W) emulsifiers. The solubility differential is equally stark: water solubility is estimated at 7.6 × 10⁻²⁹ mg/L for the tetraester [2] versus hot-water solubility for monoester-rich grades.

Emulsion formulation HLB engineering Non-ionic surfactant selection

Fat Crystallization Acceleration: Sucrose Tetrastearate (DK F-10) Shortens Vegetable Ghee Crystallization by ~48%

In a controlled study on partially hydrogenated soybean–cottonseed oil blend (vegetable ghee), addition of 1.0% w/w sucrose tetrastearate (DK ester F-10; stearate 70%, palmitate 30%) significantly accelerated crystallization. The solid fat content (SFC) achieved by the 1.0% DK F-10 sample at 13 hours equaled the SFC of the blank (0.0%) sample at 25 hours, representing an approximately 48% reduction in the time required to reach equivalent solid fat content [1]. At 0.5% addition, no significant difference from the blank was observed during the first 13 hours, establishing a clear dose–response relationship. Melting point of the fat blends also increased monotonically with increasing DK F-10 concentration [1]. This crystallization-promoting effect is characteristic of highly esterified, low-HLB sucrose esters and is not observed to the same extent with monoester-rich sucrose stearates, which tend to retard or modify crystal polymorphism differently.

Fat crystallization Solid fat content Confectionery fats Shortening systems

Whipped Cream Structural Performance: S-170 (Tetraester-Rich) Delivers Superior Firmness and Stability Over Other Sucrose Esters

Among five hydrophobic sucrose esters tested in whipped cream formulations — L195 (laurate-based, HLB 1), O170 (oleate-based, HLB 1), S170 (stearate-based, HLB 1), S370 (HLB 3), and S570 (HLB 5) — the stearate-based S170 (HLB 1, monoester <1%, stearic acid 70%) produced the highest firmness and the highest overall stability [1]. The mechanism was attributed to S170's ability to induce smaller fat crystals inside emulsion droplets and to form stronger interfacial layers, resulting in a more homogeneous fat partial coalescence network upon whipping [1]. In contrast, S370 (HLB 3) exhibited high interfacial elasticity but weaker overall structural firmness, while S570 (HLB 5) was less effective at promoting the dense crystal network required for foam stabilization. A separate study comparing stearic acid-based lipophilic emulsifiers confirmed that S-170 outperformed sorbitan monostearate (Span-60) and lactic acid esters of monoglycerides (LACTEM) in modifying fat blend crystallization and enhancing bubble stability in whipped cream [2].

Aerated emulsions Whipped cream stability Partial coalescence Interfacial rheology

Gastrointestinal Lipid Digestion Modulation: Sucrose Tetrastearate Suppresses Intestinal Free Fatty Acid Release

In a simulated gastrointestinal tract (GIT) model, corn oil-in-water emulsions stabilized with sucrose stearates of varying HLB values (1–16) exhibited a direct correlation between HLB and lipolysis rate: lower HLB values led to diminished free fatty acid (FFA) release [1]. The S-170 grade (98.49% polyester content, HLB 1) produced emulsions with the largest initial droplet diameter (0.674 ± 0.023 µm) and the least negative ζ-potential (−18.86 ± 1.33 mV), resulting in significantly suppressed intestinal lipid digestion compared to emulsions stabilized by S-1670 (HLB 16, droplet size 0.374 ± 0.034 µm, ζ-potential −66.93 ± 2.37 mV) [1]. Post-digestion HPLC analysis confirmed that 8.19% of S-170 polyester remained undigested after intestinal passage, versus only 0.33% monoester survival, demonstrating that the tetraester linkages resist gastrointestinal hydrolysis [1]. Among emulsifiers of similar HLB (Tween-80 HLB 15, S-1570 HLB 15, SSE HLB 16, S-1670 HLB 16), sucrose esters displayed acid-labile behavior (ζ-potential decrease in gastric phase) not observed with Tween-80, indicating a digestion pathway distinct from polysorbate surfactants [1].

Lipid digestion In vitro gastrointestinal model Controlled lipolysis Nutraceutical delivery

Nanostructure Divergence: Low-HLB Sucrose Esters Form Cubic Phases Distinct from Lamellar High-HLB Structures

A comparative small-angle and wide-angle X-ray scattering (SAXS/WAXS) and differential scanning calorimetry (DSC) study of six commercial sucrose esters with varying monoester content revealed that low-HLB sucrose esters (including tetraester-rich grades) adopt a cubic nanostructure upon self-assembly, whereas high-HLB esters form lamellar packing [1]. Medium-HLB esters are hypothesized to contain a combination of both cubic and lamellar structures [1]. These structural differences at the nanoscale directly influence macroscopic properties: cubic-phase low-HLB esters provide distinct oil-gelling and viscosity-building behavior in non-aqueous systems, while lamellar-phase high-HLB esters are optimized for stabilizing oil–water interfaces. The hexagonal subcell packing was common to all studied sucrose esters regardless of HLB, indicating that the mesophase-level structural divergence (cubic vs. lamellar) is the key differentiator driven by esterification degree [1].

SAXS/WAXS Self-assembly Polymorphism Mesophase engineering

Chronic Safety Profile: S-170 (Tetraester-Rich) Demonstrates Absence of Toxicity and Carcinogenicity in F344 Rat Model

A chronic combined toxicity and carcinogenicity study of S-170 — a sucrose fatty acid ester composed mainly of tetra-, penta-, hexa-, and hepta-esters — was conducted in male and female F344 rats over a two-year period [1]. The study examined general toxicity parameters, organ weights, hematology, clinical chemistry, and comprehensive histopathological evaluation of all major organs and tissues. The results clearly demonstrated that S-170 has neither toxic nor carcinogenic activity in F344 rats under the conditions of the study, with no treatment-related increases in tumor incidence in any organ or tissue [1]. This safety profile is consistent with the generally recognized low-toxicity character of sucrose fatty acid esters, but the chronic carcinogenicity data are specifically established for the tetraester-rich grade, supporting its use in food additive applications at levels up to those tested.

Toxicology Food additive safety Carcinogenicity bioassay Regulatory compliance

Sucrose Tetrastearate (CAS 66844-27-7): Evidence-Backed Application Scenarios for Procurement Decision-Making


Accelerated Fat Crystallization for Margarine, Shortening, and Confectionery Fat Manufacturing

Sucrose tetrastearate (DK F-10) at 1.0% w/w reduces vegetable ghee crystallization time by approximately 48%, enabling faster production cycles and higher throughput in industrial fat processing [1]. This application leverages the direct dose–response relationship between tetraester concentration and solid fat content development, with a measurable SFC advantage at every time point beyond the second hour of isothermal crystallization at 15 °C [1]. The melting point elevation accompanying DK F-10 addition further improves thermal stability of the finished fat product.

High-Stability Whipped Cream and Aerated Dessert Toppings

S-170 (sucrose tetrastearate-rich, HLB 1) provides the highest whipped cream firmness and foam stability among all tested hydrophobic sucrose esters, outperforming S-370, S-570, sorbitan monostearate (Span-60), and lactic acid esters of monoglycerides (LACTEM) [1][2]. Its mechanism — induction of smaller fat crystals and formation of a dense, homogeneous partial coalescence network — directly addresses the primary failure modes of commercial whipped toppings: foam collapse, syneresis, and texture degradation during shelf storage.

Controlled Lipid Digestion and Reduced-Calorie Emulsion-Based Food Products

In oil-in-water emulsion systems destined for oral ingestion, sucrose tetrastearate-rich emulsifiers (S-170, 98.49% polyester) suppress intestinal free fatty acid release by reducing lipase accessibility at the oil–water interface [1]. The 1.8-fold larger emulsion droplet size and 48 mV less negative ζ-potential (versus S-1670) translate to measurably slower lipid digestion kinetics in simulated gastrointestinal conditions [1]. This functional property supports the development of reduced-calorie food emulsions and controlled-release lipid delivery systems where delayed or attenuated fat absorption is the design objective.

Non-Aqueous Thickening and Oil-Phase Structuring in Cosmetics and Personal Care

The cubic nanostructure formed by low-HLB sucrose esters upon self-assembly, as characterized by SAXS/WAXS, provides a physical basis for the oil-phase thickening and viscosity-modifying behavior of sucrose tetrastearate [1]. Unlike lamellar-forming high-HLB sucrose esters, the tetraester-rich grades (commercialized as Sisterna A10E-C, Sucrose Tetrastearate Triacetate) modify the rheological and sensorial properties of oils, natural butters, and silicone phases without contributing surfactant character [2]. This makes the compound uniquely suitable for anhydrous makeup products, lipophilic sunscreen carriers, and color cosmetic binders where oil-phase structuring must be achieved without introducing interfacial activity.

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